molecular formula C6H11NO3 B8727887 Methyl (propionylamino)acetate

Methyl (propionylamino)acetate

Cat. No. B8727887
M. Wt: 145.16 g/mol
InChI Key: QZXTYJDHWPMJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (propionylamino)acetate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (propionylamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (propionylamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-(propanoylamino)acetate

InChI

InChI=1S/C6H11NO3/c1-3-5(8)7-4-6(9)10-2/h3-4H2,1-2H3,(H,7,8)

InChI Key

QZXTYJDHWPMJLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round bottomed flask, at 0° C., to a stirred suspension of methyl glycinate hydrochloride (0.68 g, 5.4 mmol) in Et2O (2.0 mL), propanoyl chloride (1.0 g, 10.8 mmol) and saturated K2CO3 solution (3.8 mL) were added. The reaction mixture was stirred at 0° C. for 3 h, then extracted with Et2O (3×10 mL) and the resulting organic layer washed with saturated NaHCO3 solution, H2O, and brine. The aqueous phase was saturated with NaCl and further extracted with AcOEt (50 mL). The combined extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give the crude title compound (0.55 g, 71%) as colorless oil, which was used in the next reaction. MS (ESI) m/z: 168 [M−Na]+, 146 [M−H]+.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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